molecular formula C12H15ClO3 B2619933 4-(4-Chloro-3,5-dimethylphenoxy)butanoic acid CAS No. 685549-96-6

4-(4-Chloro-3,5-dimethylphenoxy)butanoic acid

Cat. No.: B2619933
CAS No.: 685549-96-6
M. Wt: 242.7
InChI Key: SZIQQNPRQQDZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chloro-3,5-dimethylphenoxy)butanoic acid is a synthetic chlorinated phenoxyalkanoic acid derivative. Structurally, it consists of a butanoic acid chain (C4) linked to a substituted phenyl ring bearing a chlorine atom at the 4-position and methyl groups at the 3- and 5-positions.

This compound is primarily utilized in scientific research as a catalyst in organic synthesis and a reagent for biochemical and physiological studies . Its proposed mechanism of action involves acting as a proton acceptor, though detailed molecular interactions remain under investigation . Unlike natural auxins (e.g., indole-3-acetic acid, IAA), it belongs to the synthetic phenoxyalkanoic acid family, sharing functional similarities with herbicidal agents like 2,4-dichlorophenoxyacetic acid (2,4-D) but differing in substitution patterns and applications .

Properties

IUPAC Name

4-(4-chloro-3,5-dimethylphenoxy)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c1-8-6-10(7-9(2)12(8)13)16-5-3-4-11(14)15/h6-7H,3-5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIQQNPRQQDZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)butanoic acid typically involves the reaction of 4-chloro-3,5-dimethylphenol with butanoic acid derivatives under specific conditions. One common method includes the use of an esterification reaction where the phenol is reacted with butanoic acid in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3,5-dimethylphenoxy)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-(4-Chloro-3,5-dimethylphenoxy)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3,5-dimethylphenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 4-(4-Chloro-3,5-dimethylphenoxy)butanoic acid and related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Applications Mechanism (Proposed/Known) References
4-(4-Chloro-3,5-dimethylphenoxy)butanoic acid C₁₂H₁₅ClO₃ 242.70 4-Cl, 3,5-diMe phenoxy, butanoic acid Organic synthesis, biochemical studies Proton acceptor
(4-Chloro-3,5-dimethylphenoxy)acetic acid C₁₀H₁₁ClO₃ 214.64 4-Cl, 3,5-diMe phenoxy, acetic acid Catalysis, biochemical reagent Proton acceptor
4-[(2,5-Dichlorophenyl)amino]-4-oxobutanoic acid C₁₀H₉Cl₂NO₃ 262.09 2,5-diCl phenylamino, oxo group Unknown (research compound) Unknown
2,4-Dichlorophenoxyacetic acid (2,4-D) C₈H₆Cl₂O₃ 221.04 2,4-diCl phenoxy, acetic acid Herbicide, plant growth regulation Auxin receptor agonism
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) C₉H₈O₄ 180.16 3,4-diOH benzeneacrylic acid Antioxidant, supplements, cosmetics Free radical scavenging

Key Comparative Analysis

Chain Length and Physicochemical Properties
  • Butanoic vs. Acetic Acid Derivatives: The butanoic acid chain in 4-(4-Chloro-3,5-dimethylphenoxy)butanoic acid increases lipophilicity compared to its acetic acid analog (C₁₀H₁₁ClO₃, molar mass 214.64 g/mol). This may enhance membrane permeability but reduce aqueous solubility, influencing its utility in biological systems .
Mechanistic Insights
  • While 2,4-D and other auxin agonists directly interact with TIR1/AFB auxin receptors, the mechanism of 4-(4-Chloro-3,5-dimethylphenoxy)butanoic acid is less defined. Its proposed proton-accepting capability may involve pH modulation or indirect enzyme interactions .

Biological Activity

4-(4-Chloro-3,5-dimethylphenoxy)butanoic acid is a synthetic compound that has garnered attention in various fields, particularly in biology and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 4-(4-Chloro-3,5-dimethylphenoxy)butanoic acid is C12H15ClO3C_{12}H_{15}ClO_{3}, with a molecular weight of approximately 242.7 g/mol. The compound features a butanoic acid backbone linked to a 4-chloro-3,5-dimethylphenoxy group. The presence of chlorine and methyl substituents on the aromatic ring significantly influences its biological activity by potentially modulating interactions with biological targets.

Biological Activity Overview

Research indicates that 4-(4-Chloro-3,5-dimethylphenoxy)butanoic acid exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial and antifungal properties, making it a candidate for further exploration in medicinal chemistry .
  • Plant Growth Regulation : The compound has been studied for its role in plant growth regulation, particularly its interaction with auxin pathways. It may influence plant hormone signaling, which could lead to applications in agriculture as a herbicide or growth regulator.
  • Anti-inflammatory and Analgesic Effects : There is emerging evidence suggesting potential anti-inflammatory and analgesic properties. However, further research is necessary to confirm these effects in vivo.

The mechanism of action of 4-(4-Chloro-3,5-dimethylphenoxy)butanoic acid involves its interaction with specific molecular targets:

  • Enzyme Interaction : The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can participate in ionic interactions .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibits antimicrobial properties
Plant Growth RegulationInfluences auxin pathways
Anti-inflammatoryPotential analgesic effects

Case Study: Plant Growth Regulation

A study conducted on the effects of 4-(4-Chloro-3,5-dimethylphenoxy)butanoic acid on plant growth demonstrated significant alterations in growth patterns when applied to various plant species. The results indicated enhanced growth in treated plants compared to controls, suggesting a role in promoting auxin-like activity. Further investigation into the specific pathways involved is ongoing.

Comparison with Similar Compounds

Comparative studies with similar compounds have highlighted unique aspects of 4-(4-Chloro-3,5-dimethylphenoxy)butanoic acid:

CompoundActivity TypeUnique Features
2-(4-Chloro-3,5-dimethylphenoxy)butanoic acidAntimicrobialSimilar structure but different activity profile
2-(4-Bromo-3,5-dimethylphenoxy)butanoic acidPlant growth regulationBromine substitution alters activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.